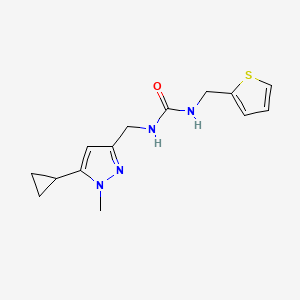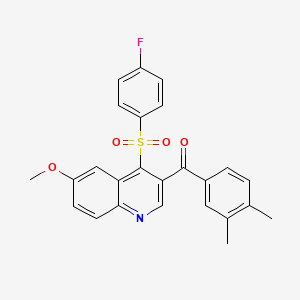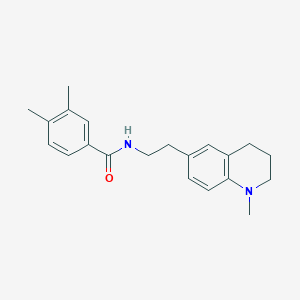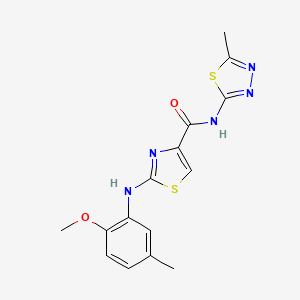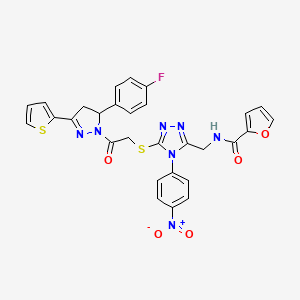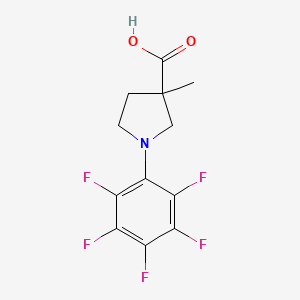
3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid (abbreviated as MPPC) is a synthetic compound that has been widely used in scientific research. It is a pyrrolidine derivative that has a pentafluorophenyl group attached to the nitrogen atom of the pyrrolidine ring. MPPC is a white crystalline powder that is soluble in polar solvents such as water and ethanol. It has been used in various biochemical and physiological studies due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Environmental Degradation and Monitoring
- Microbial Degradation and Environmental Fate: Research into the microbial degradation of polyfluoroalkyl chemicals, which are potential precursors to perfluoroalkyl acids (PFAAs), highlights the environmental fate and biodegradability of these substances. Studies involving microbial cultures, activated sludge, and environmental samples have shed light on the degradation pathways, defluorination potential, and the formation of degradation intermediates and products (Liu & Avendaño, 2013).
- Fluorinated Alternatives to PFCAs and PFSAs: With ongoing industrial transitions away from long-chain PFCAs and perfluoroalkane sulfonic acids (PFSAs), there has been a push to understand the environmental releases, persistence, and human and biota exposure to their fluorinated alternatives. This research is crucial for risk assessment and management of these chemicals (Wang et al., 2013).
Biocatalyst Inhibition and Biochemical Impacts
- Biocatalyst Inhibition by Carboxylic Acids: Carboxylic acids, including fluorinated carboxylic acids, inhibit microbes at concentrations below desired yields and titers in biotechnological applications. This review emphasizes the impact of such acids on microbial cell membranes and internal pH, suggesting metabolic engineering strategies for increased microbial robustness (Jarboe et al., 2013).
Environmental and Health Monitoring
- Biological Monitoring of Polyfluoroalkyl Substances: The widespread detection of PFCAs, PFSAs, and related substances in humans and wildlife, especially in industrialized areas, underscores the importance of continuous environmental and health monitoring. This research has significant implications for understanding exposure routes, bioaccumulation, and potential health impacts (Houde et al., 2006).
Direcciones Futuras
The pyrrolidine ring is a versatile scaffold in drug discovery, and its derivatives, including “3-Methyl-1-(pentafluorophenyl)pyrrolidine-3-carboxylic acid”, have potential for the development of novel biologically active compounds . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Propiedades
IUPAC Name |
3-methyl-1-(2,3,4,5,6-pentafluorophenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F5NO2/c1-12(11(19)20)2-3-18(4-12)10-8(16)6(14)5(13)7(15)9(10)17/h2-4H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYHAHZYFHKETG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

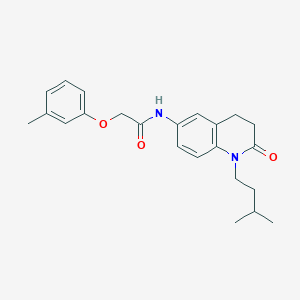
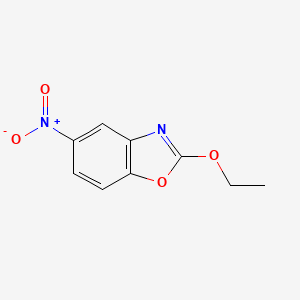
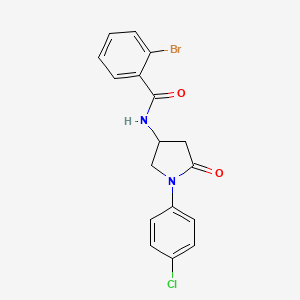
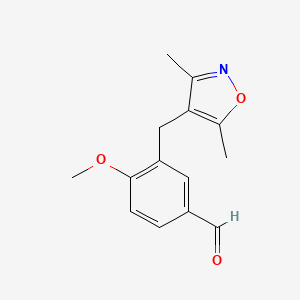
![2-(4-Fluorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2519461.png)
![3,5-dimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2519462.png)
![2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2519463.png)
![2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2519465.png)
![3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2519466.png)
